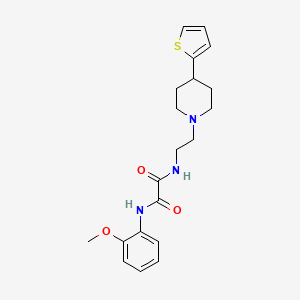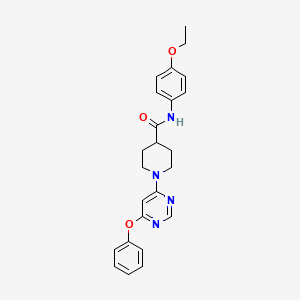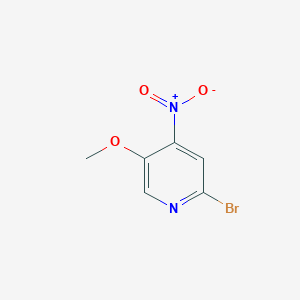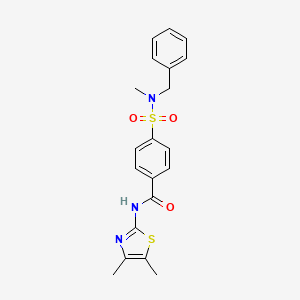![molecular formula C21H13F6N3O2 B2845784 3-(trifluoromethyl)-N-[3-[[3-(trifluoromethyl)benzoyl]amino]pyridin-4-yl]benzamide CAS No. 477539-22-3](/img/structure/B2845784.png)
3-(trifluoromethyl)-N-[3-[[3-(trifluoromethyl)benzoyl]amino]pyridin-4-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned contains a trifluoromethyl group (-CF3), which is a functional group in chemistry. This group is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . Trifluoromethyl groups are often found in pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds .
Molecular Structure Analysis
The trifluoromethyl group is covalently bonded to an R group. Some common examples of compounds with this group are trifluoromethane (H–CF3), 1,1,1-trifluoroethane (H3C–CF3), and hexafluoroacetone (F3C–CO–CF3) .Chemical Reactions Analysis
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical And Chemical Properties Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .Aplicaciones Científicas De Investigación
Luminescence and Aggregation Enhanced Emission
Research has demonstrated that certain pyridyl substituted benzamides exhibit luminescent properties in both DMF solution and solid state. They form nano-aggregates with enhanced emission in aqueous-DMF solution, showing mechanochromic properties and multi-stimuli response. This indicates potential applications in the development of optical and electronic materials (Srivastava et al., 2017).
Antimicrobial Activity
A study on N-(3-Hydroxy-2-pyridyl)benzamides has shown significant antibacterial activity against various bacteria, indicating the potential for developing new antimicrobial agents (Mobinikhaledi et al., 2006).
Cancer Treatment
N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) has been identified as a histone deacetylase inhibitor with significant antitumor activity, undergoing clinical trials for cancer treatment (Zhou et al., 2008).
Materials Science
Research in materials science has led to the synthesis of new polyamides with potential applications in gas separation technologies. These polyamides exhibit good solubility in organic solvents, high thermal stability, and desirable mechanical properties, indicating their utility in advanced technological applications (Bera et al., 2012).
Antiviral Activity
A new route for synthesizing benzamide-based 5-aminopyrazoles has shown remarkable anti-avian influenza virus activity, presenting a potential avenue for developing new antiviral drugs (Hebishy et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-(trifluoromethyl)-N-[3-[[3-(trifluoromethyl)benzoyl]amino]pyridin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F6N3O2/c22-20(23,24)14-5-1-3-12(9-14)18(31)29-16-7-8-28-11-17(16)30-19(32)13-4-2-6-15(10-13)21(25,26)27/h1-11H,(H,30,32)(H,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWGMILRKYSAPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=C(C=NC=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F6N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-chloropropan-1-one](/img/structure/B2845702.png)

![(6-fluoro-4-(3-(methylthio)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2845706.png)



![13-[(4-Ethoxyphenyl)amino]-12-ethyl-11-methyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2845715.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2845716.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzenesulfonamide](/img/structure/B2845722.png)
![Ethyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2845723.png)
![5-Ethyl-2-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxypyrimidine](/img/structure/B2845724.png)